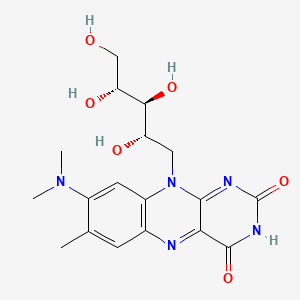
Roseoflavin
概要
説明
R-9-(2-ヒドロキシプロピル)アデニン: は、化学式 C8H11N5O を持つプリン誘導体です。 水には難溶性、メタノールや塩化メチレンなどの有機溶媒には可溶性の白色または淡黄色の結晶性粉末です 。 この化合物は、高い熱安定性と化学安定性を有し、主に薬剤分子や薬剤中間体として、医療分野で使用されています .
準備方法
R-9-(2-ヒドロキシプロピル)アデニンの調製には、いくつかの合成経路が関与しています。 一般的な方法の一つは以下の手順を含みます :
6-クロロプリンとブロモプロパノンの反応: この反応は、6-クロロ-9-(アセトニル)-プリンを生成します。
不斉水素化還元: 生成した6-クロロ-9-(アセトニル)-プリンは、不斉水素化還元を受けて、® -6-クロロ-9-(2-ヒドロキシプロピル)アデニンを形成します。
アミノ分解反応: 最後の段階では、® -6-クロロ-9-(2-ヒドロキシプロピル)アデニンのアミノ分解により、R-9-(2-ヒドロキシプロピル)アデニンが生成されます。
第一級アミノアセチル化: アデニンを有機溶媒に溶解し、0-10°Cで無水酢酸を加えます。混合物を撹拌し、80-85°Cで6-10時間反応させます。
N-ヒドロキシプロピル化: 反応混合物のpHを9-10に調整し、炭酸プロピレンを加えます。混合物を120-140°Cで撹拌し、冷却後、トルエンを加えます。固体生成物を分離し、乾燥させます。
脱アセチル化反応: 固体生成物を水酸化ナトリウム水溶液に加え、90-95°Cで2-4時間撹拌します。その後、混合物を冷却し、中和し、生成物を分離して乾燥させます。
化学反応の分析
R-9-(2-ヒドロキシプロピル)アデニンは、以下のものを含む様々な化学反応を起こします :
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができます。
置換: 適切な条件下では、ヒドロキシル基が他の求核剤に置換される求核置換反応が起こります。
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化により対応するケトンまたはアルデヒドが生成される可能性があり、置換反応により様々な置換プリン誘導体が生成される可能性があります。
科学的研究の応用
R-9-(2-ヒドロキシプロピル)アデニンは、いくつかの科学研究の応用があります :
化学: 様々なプリン誘導体やヌクレオシド類似体の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な抗ウイルス活性、抗癌活性、免疫調節活性について研究されています。
医学: HIVやB型肝炎の治療に用いられるテノフォビルジソプロキシルフマル酸塩などの抗ウイルス薬の合成における重要な中間体です。
産業: この化合物は、医薬品製剤の開発や創薬における研究化学物質として使用されています。
作用機序
R-9-(2-ヒドロキシプロピル)アデニンの作用機序には、チミジンキナーゼなどの分子標的との相互作用が関与しています 。この相互作用は、ウイルスDNAの複製を阻害し、特定のウイルス感染に対する効果をもたらします。この化合物の抗ウイルス活性は、ウイルスDNAに組み込まれて鎖の終結を引き起こすことでウイルス複製プロセスを妨げる能力に起因しています。
類似の化合物との比較
R-9-(2-ヒドロキシプロピル)アデニンは、以下のものなどの類似の化合物と比較することができます :
アシクロビル: 両方の化合物は抗ウイルス剤として使用されますが、アシクロビルは単純ヘルペスウイルス感染症の治療に一般的に使用されます。
ガンシクロビル: R-9-(2-ヒドロキシプロピル)アデニンと同様に、ガンシクロビルはサイトメガロウイルス感染症の治療に使用されます。
ファムシクロビル: この化合物は、帯状疱疹と単純ヘルペスウイルス感染症の治療に使用される別の抗ウイルス剤です。
R-9-(2-ヒドロキシプロピル)アデニンは、その特異的な構造とヒドロキシプロピル基の存在により、独特の化学的および生物学的特性を有しています。
類似化合物との比較
R-9-(2-hydroxypropyl)adenine can be compared with other similar compounds, such as :
Acyclovir: Both compounds are used as antiviral agents, but acyclovir is more commonly used for treating herpes simplex virus infections.
Ganciclovir: Similar to R-9-(2-hydroxypropyl)adenine, ganciclovir is used to treat cytomegalovirus infections.
Famciclovir: This compound is another antiviral agent used to treat herpes zoster and herpes simplex virus infections.
R-9-(2-hydroxypropyl)adenine is unique due to its specific structure and the presence of the hydroxypropyl group, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-GUTXKFCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-55-1 | |
| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















